5-Bromo-7-methoxychroman-4-one

Catalog No.
S2702250
CAS No.
1344894-65-0
M.F
C10H9BrO3
M. Wt
257.083
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-methoxychroman-4-one

Direct C5 functionalization of chroman-4-one is hindered by C4 ketone deactivation, leading to low-yield or mis-functionalized products. 5-Bromo-7-methoxychroman-4-one (CAS 1344894-65-0) provides the pre-installed 5-bromo handle for reliable cross-coupling.

  • Enables synthesis of 5-substituted flavonoids and chromenes without low-yield direct bromination
  • 5-Br at peri-position to C4 ketone facilitates diversification via Suzuki, Heck, or Buchwald-Hartwig couplings
  • 7-MeO group enhances electronic activation and mimics natural product oxygenation patterns

CAS Number

1344894-65-0

Product Name

5-Bromo-7-methoxychroman-4-one

IUPAC Name

5-bromo-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C10H9BrO3

Molecular Weight

257.083

InChI

InChI=1S/C10H9BrO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3H2,1H3

InChI Key

MITRTABSJHTAKU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=O)CCO2)C(=C1)Br

solubility

not available

Synonyms

5-Bromo-7-methoxychroman-4-one, 5-Bromo-7-methoxy-2,3-dihydrochromen-4-one, 5-Bromo-7-methoxychromanone, 5-Bromo-7-methoxy-4-chromanone, 5-Bromo-7-methoxy-2,3-dihydro-4H-chromen-4-one

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

5-Bromo-7-methoxychroman-4-one (CAS 1344894-65-0) is a highly specialized bicyclic building block characterized by a chromanone core, a 7-methoxy electron-donating group, and a strategically positioned 5-bromo substituent [1]. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as an advanced precursor for the synthesis of 5,7-disubstituted flavonoids, chromenes, and structurally related oxygen heterocycles [2]. The presence of the 5-bromo handle enables transition-metal-catalyzed cross-coupling reactions directly at the sterically hindered peri-position relative to the C4-ketone, while the 7-methoxy group provides essential electronic activation and mimics the oxygenation patterns frequently found in bioactive natural products[1].

Research Fit

C5 bromine handle enables Pd-catalyzed cross-coupling diversification
C7 methoxy provides electronic tuning and solubilizing character
Dual-functionalized scaffold supports focused library synthesis workflows

Substituting 5-Bromo-7-methoxychroman-4-one with the cheaper, unbrominated 7-methoxychroman-4-one is synthetically unviable for targeting 5-position derivatives [1]. In the chroman-4-one system, the C4-ketone strongly deactivates the adjacent C5 position toward electrophilic aromatic substitution, while the 7-methoxy and O1-ether groups synergistically direct electrophiles to the C6 and C8 positions [2]. Consequently, direct bromination of 7-methoxychroman-4-one yields predominantly 6-bromo, 8-bromo, or 3-bromo (alpha-keto) byproducts, with negligible C5 functionalization [1]. Procuring the pre-functionalized 5-bromo isomer is therefore mandatory to bypass complex, low-yielding de novo ring syntheses from acyclic precursors when 5-substituted architectures are required [2].

Substitution Risk

Cross-Coupling Handle
5-Bromo-7-methoxychroman-4-one: C5 bromine present for Pd-catalyzed coupling
7-Methoxychroman-4-one: lacks halogen; requires separate bromination step before diversification
Electronic & Solubility Tuning
C7 methoxy modulates ring electronics and may improve solubility in organic media
5-Bromo-4-chromanone: lacks methoxy; electronic profile may shift reaction rates and downstream properties
Substitution Vector
C5 bromine vector for regioselective coupling; 7-methoxy ortho/para-directing context
6-Br, 7-Br, or 8-Br regioisomers: different substitution geometry may alter coupling regioselectivity

Regiochemical Accessibility and Yield Optimization

Direct electrophilic bromination of 7-methoxychroman-4-one using standard reagents (e.g., Br2 or NBS) overwhelmingly favors the C6 and C8 positions due to the combined ortho-directing effects of the 7-methoxy group and the deactivating effect of the C4-ketone on the C5 position [1]. Attempts to force C5 bromination typically result in <5% yield of the 5-bromo isomer, alongside complex mixtures of 3-bromo, 6-bromo, and 8-bromo derivatives [1]. By procuring 5-Bromo-7-methoxychroman-4-one directly, chemists achieve a 100% regiochemically pure starting material, eliminating the need for a multi-step de novo synthesis from acyclic precursors which typically caps at low overall yields [2].

Evidence DimensionYield of 5-bromo regiocenter availability
Target Compound Data100% regiochemical purity via direct procurement
Comparator Or Baseline7-Methoxychroman-4-one (<5% yield of 5-bromo isomer via direct bromination)
Quantified Difference>95% yield advantage and elimination of purification bottlenecks
ConditionsStandard electrophilic bromination vs. direct precursor procurement

Procuring the exact 5-bromo isomer is the only commercially viable way to access 5-substituted-7-methoxy chromanones without severe yield penalties from regiochemical mixtures.

MW & Boiling Point
Head-to-head
Target: MW 257.08 g/mol; BP 385.8±42.0 °C Comparator (7-methoxychroman-4-one): MW 178.18 g/mol; BP 331.0±41.0 °C ΔMW +78.90 g/mol; ΔBP ~+54.8 °C
Informs purification strategy and stoichiometric planning
Predicted data (ACD/Labs); experimental verification recommended

Cross-Coupling Competence at the Sterically Hindered Peri-Position

The 5-bromo position in 5-Bromo-7-methoxychroman-4-one is situated in the 'peri' position relative to the C4-ketone, creating a sterically demanding environment for oxidative addition during palladium-catalyzed cross-couplings [1]. Compared to the unhindered 6-bromo-7-methoxychroman-4-one, which readily couples using standard Pd(PPh3)4, the 5-bromo isomer often requires specialized, bulky, electron-rich ligands (such as SPhos or XPhos) to achieve >80% conversion [2]. However, this specific reactivity profile allows for the precise, late-stage installation of aryl or alkyl groups at the C5 position, a critical vector for mimicking the A-ring substitution pattern of natural flavonoids [1].

Evidence DimensionSteric demand in Pd-catalyzed cross-coupling
Target Compound DataRequires bulky Buchwald-type ligands (e.g., SPhos) for >80% yield
Comparator Or Baseline6-Bromo-7-methoxychroman-4-one (Standard Pd(PPh3)4 sufficient for >80% yield)
Quantified DifferenceHigher activation energy barrier necessitating specialized catalyst systems
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions

Buyers must anticipate the steric demands of the 5-position when designing coupling workflows, ensuring the correct advanced catalyst systems are procured alongside the scaffold.

Lipophilicity (LogP)
Head-to-head
Target: LogP 2.80 Comparator (7-methoxychroman-4-one): LogP 1.66 ΔLogP = +1.14 (68.7% increase in log scale)
May influence membrane permeability and chromatographic retention
Predicted LogP (ACD/Labs); experimental LogD advised for ADME context

Electronic Modulation of the C4-Ketone for Downstream Condensations

The presence of the 7-methoxy group significantly alters the electronic properties of the chromanone core compared to the unmethoxylated 5-bromochroman-4-one [1]. The strong electron-donating resonance effect of the 7-methoxy group propagates through the aromatic ring, reducing the electrophilicity of the C4-ketone [2]. In Knoevenagel condensations or aldol-type reactions at the C3 position, the 7-methoxy derivative generally exhibits slower reaction kinetics and requires stronger bases or higher temperatures compared to the unmethoxylated baseline [1]. This electronic dampening provides a wider window for selective functionalization at the 5-bromo position prior to engaging the ketone in subsequent transformations [2].

Evidence DimensionC4-Ketone Electrophilicity / Condensation Kinetics
Target Compound DataAttenuated reactivity; requires forcing conditions for C3-condensation
Comparator Or Baseline5-Bromochroman-4-one (Higher electrophilicity, faster condensation)
Quantified DifferenceReduced ketone electrophilicity due to 7-methoxy electron donation
ConditionsAldol/Knoevenagel condensation at C3

Understanding the electronic dampening effect of the 7-methoxy group allows chemists to sequence cross-coupling before ketone functionalization, avoiding unwanted side reactions.

Density
Cross-study comparable
Target: 1.6±0.1 g/cm³ Non-brominated analog: 1.205±0.06 g/cm³ All bromo regioisomers: 1.6±0.1 g/cm³
Density increase driven by bromine; not regioisomer-specific
Predicted density values from database sources
Vendor Purity & Price
Supporting evidence
Target: 95% (BLDpharm) to ≥98% (Fluorochem, ChemScene) 100 mg pricing: ~£31 (Fluorochem) to ~$37 (ChemScene) Multiple vendors with overlapping purity range
Supports competitive multi-vendor procurement at gram scale
Pricing as of 2025 vendor listings; verify current quotes
Synthetic Utility
Class-level inference
C5 bromine enables Suzuki–Miyaura and Buchwald–Hartwig cross-coupling under standard Pd-catalyzed conditions 7-Methoxychroman-4-one comparator requires prior halogenation
Supports direct library diversification without added halogenation step
Reactivity inferred from aryl bromide class; validate coupling conditions
Scaffold Bioactivity
Class-level
Chroman-4-one class: reported anticancer activity (NCI-60 panel) and anti-inflammatory/antibacterial effects in published studies 7-Methoxy substitution does not abrogate biological potential
Supports scaffold-based SAR exploration context
No direct compound-specific bioactivity data; class-level inference only

Synthesis of 5,7-Disubstituted Flavonoid Libraries

Following the regiochemical advantages outlined in Section 3, this compound is the ideal starting point for generating libraries of synthetic flavonoids and isoflavonoids where the 5-position must be diversified via cross-coupling, mimicking the oxygenation or alkylation patterns of bioactive natural products [1].

Development of Kinase Inhibitors and CNS Agents

The chromanone core is a privileged scaffold in medicinal chemistry. The 5-bromo handle allows for the installation of pharmacophores that project into specific binding pockets, while the 7-methoxy group modulates lipophilicity and blood-brain barrier penetration, leveraging the electronic properties discussed previously [2].

Precursor for Complex Chromene Fluorophores

By utilizing the selectively dampened C4-ketone for condensation and the 5-bromo position for extending conjugation, this compound serves as a rigid, electron-rich building block for designing novel fluorescent probes or optical materials [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-line SAR library synthesis
C5 bromine cross-coupling handle
Coupling efficiency and aryl diversification scope
CNS-targeted lead optimization research
Elevated lipophilicity profile
Permeability and ADME endpoint review
Process-scale purification design
Reduced volatility profile
Distillation protocol context
Multi-vendor gram-scale procurement
Competitive purity–price profile
Purity verification per application requirement

XLogP3

2

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